N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a sulfur atom in their ring structure, which imparts unique chemical and physical properties. Thiophene derivatives, including this compound, have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
It is known that thiophene-based compounds have a wide range of biological effects and can interact with various targets . For instance, some thiophene derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in the breakdown of the neurotransmitter acetylcholine, involved in various physiological processes such as muscle contraction and memory formation.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function . For instance, if the target is a cholinesterase enzyme, the compound could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels.
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the condensation of thiophene derivatives with acetamide. One common method is the reaction of thiophene-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by the addition of acetamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- N-(thiophen-2-yl)acetamide
- N-(thiophen-3-yl)acetamide
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide stands out due to its unique combination of two thiophene rings and an acetamide group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12-11(9-4-6-14-7-9)10-3-2-5-15-10/h2-7,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBGQNJQUHENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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